molecular formula C14H10Cl2N2O4 B15039676 2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)acetamide CAS No. 75004-50-1

2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)acetamide

Cat. No.: B15039676
CAS No.: 75004-50-1
M. Wt: 341.1 g/mol
InChI Key: QMKZYMMHEUQWHV-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-(3-nitrophenyl)acetamide (molecular formula: C₁₅H₁₂Cl₂N₂O₄; average mass: 355.17 g/mol) is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy group and a 3-nitrophenyl substituent on the amide nitrogen . Its structure combines aromatic chlorination and nitro functionalization, which are common in bioactive molecules targeting enzymes like cyclooxygenase-2 (COX-2) . The compound is synthesized via condensation reactions, as seen in related derivatives (e.g., using chloral hydrate and amide intermediates) . Potential applications include anti-inflammatory agents, as structural analogs demonstrate COX-2 inhibition .

Properties

CAS No.

75004-50-1

Molecular Formula

C14H10Cl2N2O4

Molecular Weight

341.1 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C14H10Cl2N2O4/c15-9-4-5-13(12(16)6-9)22-8-14(19)17-10-2-1-3-11(7-10)18(20)21/h1-7H,8H2,(H,17,19)

InChI Key

QMKZYMMHEUQWHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 3-nitroaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

    Substitution: Sodium hydroxide (NaOH), ethanol.

Major Products Formed

    Oxidation: 2-(2,4-dichlorophenoxy)-N-(3-aminophenyl)acetamide.

    Reduction: Corresponding oxides of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitrophenyl group is particularly important for its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s analogs vary in substituents on the acetamide nitrogen or phenoxy group. Key comparisons include:

Key Observations :

  • Yield and Stability : Derivatives with electron-withdrawing groups (e.g., bromo in 7g) show higher yields (72%) compared to methyl-substituted analogs (58%) .
  • Melting Points : Thiourea-containing derivatives (e.g., 7a–h) exhibit higher melting points (171–207°C) due to hydrogen bonding , whereas simpler acetamides (e.g., 6a) melt at lower temperatures (117–119°C) .
  • Polarity : Rf values correlate with substituent polarity; bromo- and nitro-substituted analogs show higher Rf (e.g., 7g: 0.75) compared to methyl derivatives (7a: 0.28) .
COX-2 Inhibition:
  • The target compound’s analogs, such as 7a–h, demonstrate superior COX-2 binding compared to 2,4-dichlorophenoxyacetic acid (2,4-D) . Thiourea groups enhance binding via hydrogen bonding with catalytic residues .
  • Electron-Withdrawing Groups : Nitro (in the target compound) and chloro substituents improve enzyme affinity by stabilizing charge interactions .
Auxin-like Activity:
  • Phenoxyacetamides like WH7 (2-(4-chloro-2-methylphenoxy)-N-(1,2,4-triazol-3-yl)acetamide) share structural motifs with 2,4-D but exhibit distinct root growth modulation in plants . The nitro group in the target compound may reduce phytotoxicity compared to chlorine-rich analogs.

Pharmacokinetic and Industrial Relevance

  • Solubility : Derivatives with hydrophilic groups (e.g., 7d’s acetamido group) show improved aqueous solubility, critical for drug delivery .
  • Synthetic Scalability : The target compound’s synthesis mirrors scalable routes used for 7a–h (melt condensation), though yields vary with substituent complexity .

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(3-nitrophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10Cl2N2O3\text{C}_{12}\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_3

This compound features a dichlorophenoxy group and a nitrophenyl moiety, which are significant for its biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, compounds with nitrophenyl groups have demonstrated antibacterial activity against various strains of bacteria, including Klebsiella pneumoniae . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of similar acetamides have been evaluated in vitro. For example, compounds bearing nitrophenyl groups have shown promising results against cancer cell lines, indicating potential anticancer activity. The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups like nitro enhances cytotoxicity by increasing the compound's reactivity towards cellular targets .

Study on Antibacterial Effects

A study focusing on the antibacterial efficacy of a structurally related compound demonstrated that it exhibited a bactericidal effect against Klebsiella pneumoniae when combined with established antibiotics like ciprofloxacin and meropenem. The combination therapy reduced the minimum inhibitory concentration (MIC), suggesting enhanced effectiveness due to synergistic interactions .

Cytotoxicity Assessment

In another investigation, the cytotoxicity of various acetamides was assessed using MTT assays across different cancer cell lines. Compounds with similar structural features to this compound showed IC50 values in the micromolar range, indicating significant growth inhibition of cancer cells .

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntibacterialEffective against K. pneumoniae
CytotoxicityInhibitory effects on cancer cells
Synergistic PotentialEnhanced efficacy with antibiotics

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2,4-dichlorophenoxy)-N-(3-nitrophenyl)acetamide, and how can reaction conditions be tailored to improve yield?

  • Methodology :

  • Step 1 : Substitution reactions between 2,4-dichlorophenol and a nitrobenzene derivative (e.g., 3-nitroaniline) under alkaline conditions to form the phenoxy intermediate.

  • Step 2 : Acetamide formation via condensation with chloroacetyl chloride or cyanoacetic acid in the presence of a condensing agent (e.g., DCC or EDCI).

  • Optimization : Adjust stoichiometry (1:1.2 molar ratio for phenol:amine), use polar aprotic solvents (DMF or dichloromethane), and maintain temperatures between 273–298 K to minimize side reactions .

    StepKey ParametersYield Improvement Strategies
    1Alkaline pH (pH 10–12), 12–24 h stirringUse phase-transfer catalysts (e.g., TBAB)
    20–5°C, 3–6 h reaction timeAdd molecular sieves to absorb moisture

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons on nitro group), δ 6.8–7.4 ppm (dichlorophenoxy protons) .

  • ¹³C NMR : Carbonyl (C=O) signal at ~170 ppm .

    • Infrared Spectroscopy (IR) : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
    • Mass Spectrometry (MS) : Molecular ion peak at m/z 355 (M⁺) with fragments at m/z 177 (dichlorophenoxy moiety) and m/z 122 (nitrophenyl fragment) .
    • HPLC : Use C-18 columns with acetonitrile/water (70:30) mobile phase for purity analysis .

Q. How can solubility and solvent compatibility be experimentally determined for this acetamide?

  • Step 1 : Test solubility in graded solvents (e.g., DMSO, DCM, ethanol) via turbidity assays.
  • Step 2 : Use Hansen solubility parameters (δD, δP, δH) to predict compatibility. Polar aprotic solvents (DMF, DMSO) are preferred for reactions .
  • Caution : Low solubility in water (<0.1 mg/mL) necessitates sonication or cosolvents (e.g., 10% Tween-80) for biological assays .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or QM/MM) predict regioselectivity in electrophilic substitution reactions of this compound?

  • Approach :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic rings.

  • Reaction Path Search : Use quantum chemical software (Gaussian, ORCA) to model intermediates and transition states .

    • Case Study : Nitro group at the meta position (3-nitrophenyl) directs electrophiles to the para position due to resonance and inductive effects .

Q. What crystallographic insights explain the solid-state stability of this compound?

  • Key Findings :

  • Hydrogen Bonding : N–H···O interactions between acetamide NH and carbonyl oxygen stabilize the lattice (bond length: ~2.8 Å) .

  • Packing Diagram : One-dimensional chains along the c-axis due to weak C–H···O interactions (Fig. 3 in ).

    • Experimental : Grow single crystals via slow evaporation of toluene or DCM. Use X-ray diffraction (Cu-Kα radiation) for structure refinement .

Q. What are the potential degradation pathways under environmental or metabolic conditions?

  • Hydrolysis : Amide bond cleavage in acidic/basic conditions (e.g., pH <2 or >10) forms 2,4-dichlorophenol and 3-nitroaniline.
  • Photodegradation : Nitro group reduction to amine under UV light (λ = 254 nm) .
  • Analytical Monitoring : Use LC-MS/MS to detect degradants like dichlorophenoxyacetic acid (m/z 161) .

Q. How can bioactivity assays (e.g., enzyme inhibition) be designed for this compound?

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450 or kinases) due to the compound’s lipophilic nature.
  • Protocol :

  • Step 1 : Perform molecular docking (AutoDock Vina) to predict binding affinity.

  • Step 2 : Validate via fluorescence quenching assays (IC₅₀ determination) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Root Causes : Variability in purity (>95% required), solvent effects (DMSO vs. saline), or assay protocols (static vs. flow conditions).
  • Mitigation :

  • Replicate experiments with in-house synthesized batches.
  • Standardize IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism) .

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